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Compound of Interest |

4-Chloro-6-cyclopentyl-1,3,5-
Compound Name:
triazin-2-amine

CAS No.: 1139245-04-7

\ J

Part 1: Executive Summary & Molecular Architecture

Cyclopentyl amino chlorotriazines (CPCTs) represent a lipophilic subclass of the 1,3,5-triazine
family. Structurally, they consist of a planar s-triazine core substituted at the 2-position with a
chlorine atom (leaving group/electronic modulator) and at the 4-position with a
cyclopentylamino moiety. The 6-position is typically variable (amino, alkylamino, or aryl),
dictating the final application.

The cyclopentyl group introduces a specific hydrophobic bulk (

) that distinguishes these analogs from their ethyl/isopropyl counterparts (e.g., Atrazine). This
modification significantly alters the partition coefficient (

) and crystal packing efficiency, impacting bioavailability and membrane permeability.

Electronic Distribution & Tautomerism

The 1,3,5-triazine ring is electron-deficient. The chlorine atom at C2 exerts a strong inductive
electron-withdrawing effect (-1), activating the ring for nucleophilic aromatic substitution (

) at the remaining positions.
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e Dipole Moment: The vector sum of the C-Cl bond and the lone pairs on the ring nitrogens
creates a significant dipole (typically 2.5-3.5 D), favoring solubility in polar aprotic solvents
(DMSO, DMF).

e pKa: The ring nitrogens are weakly basic (

). Protonation occurs at the ring nitrogen N1 or N3, not the exocyclic amine, leading to
increased solubility in acidic media (pH < 2).

Part 2: Physicochemical Profiling

Understanding the solubility and lipophilicity profile is critical for optimizing formulation and
predicting ADMET properties.

Solubility & Lipophilicity
The cyclopentyl ring increases lipophilicity compared to linear alkyl chains due to the
"hydrophobic effect" of the cycloalkane.
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Property Value /| Range Mechanistic Insight
Water Solubility ( Low solubility due to high

5 — 40 mg/L (Neutral pH) lattice energy and hydrophobic
) cyclopentyl group.

The cyclopentyl group adds
~1.5 log units vs. unsubstituted

Log P (Octanol/Water) 28-3.5 ) ) )
amino. Indicates high
membrane permeability.
Non-ionizable at physiological
Log D (pH 7.4) ~3.0 pH; Log D
Log P.
] ] Protonation of the triazine ring
pKa (Conjugate Acid) 1.8+0.2 )
N. Soluble in 0.1 M HCI.
atm-m Low volatility; unlikely to

Henry’s Law Constant . o ) )
partition significantly into air.
/mol

Thermal & Solid-State Properties

CPCTs exhibit high melting points due to extensive intermolecular hydrogen bonding.
e Melting Point: Typically 185°C — 215°C (Dependent on the R-group at position 6).
o Decomposition: Dehalogenation (loss of Cl) typically begins >250°C.

o Crystal Habit: Often crystallizes as monoclinic needles or prisms. The lattice is stabilized by
N-H...N hydrogen bonds between the exocyclic amino hydrogen and the ring nitrogen of an
adjacent molecule.

Part 3: Synthetic Methodology & Validation

The synthesis relies on the temperature-controlled reactivity of cyanuric chloride. This protocol
ensures the selective mono-addition of cyclopentylamine.
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Protocol: Selective Synthesis of 2-Chloro-4-
(cyclopentylamino)-6-amino-1,3,5-triazine

Reagents: Cyanuric Chloride (Trichlorotriazine), Cyclopentylamine, Ammonia (aq), Acetone,

o Step 1: First Substitution (0°C - Control is Critical)
o Dissolve Cyanuric Chloride (1 eq) in Acetone. Cool to 0°C.[1]
o Add Cyclopentylamine (0.95 eq) dropwise over 30 mins.

o Mechanism: Kinetic control prevents di-substitution. The first Cl is displaced by the amine

via

o Add
(1 eq) to neutralize HCI. Stir for 2 hours at 0-5°C.
e Step 2: Second Substitution (Room Temp)
o Add Ammonium Hydroxide (excess) to the reaction mixture.
o Allow temperature to rise to 25°C. Stir for 4 hours.

o Note: The second Cl is less reactive due to the electron-donating effect of the first amino
group.

o Step 3: Isolation
o Precipitate by pouring into ice water. Filter the white solid.

o Purification: Recrystallize from Ethanol/Water (80:20).

Visualization: Synthetic Logic & Reactivity
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The following diagram illustrates the temperature-dependent selectivity, a core concept in
triazine chemistry.

Critical Process Parameters

eyEutieenis  Dissolution ep 1: 0° _| rme Temp Increase Step 2: 25°C _| Target CPCT:

(C3N3CI3) clopentylamine iazine Ammonia / R-NH2 loro-amino-cyclopentyl-triazine

Click to download full resolution via product page

Caption: Temperature-controlled nucleophilic substitution pathway for selective CPCT
synthesis.

Part 4: Solid-State Characterization
(Crystallography)

In the solid state, CPCTs form robust supramolecular synthons. The R2,2(8) motif is the
dominant packing feature, where two triazine molecules pair via dual hydrogen bonds.

Crystal Packing Logic

e Donor: Exocyclic N-H (Cyclopentylamino).
o Acceptor: Ring Nitrogen (N3 position).

o Geometry: The cyclopentyl rings typically adopt an "envelope"” conformation to minimize
steric clash within the lattice, alternating in a zigzag pattern to maximize packing density.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1425746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecule A Molecule B

(Donor N-H) (Acceptor Ring N)

\ /
\

/
\ /
“\Donates H ,” Accepts H
\ /

\ /

H-Bond Network
R2,2(8) Synthon

Stabilizes

3D Crystal Lattice
(High Melting Point)

Click to download full resolution via product page
Caption: Supramolecular assembly of CPCTs mediated by R2,2(8) hydrogen bonding motifs.

Part 5: Stability & Degradation Pathways

Researchers must be aware of the specific degradation profiles during storage and biological
assays.

¢ Hydrolysis: The C-Cl bond is susceptible to hydrolysis, particularly in basic conditions (pH >
10) or high temperatures, converting the chlorotriazine to a hydroxy-triazine (inactive).

o Half-life (pH 7, 25°C): > 30 days (Stable).
o Half-life (pH 2, 25°C): < 24 hours (Acid-catalyzed hydrolysis).
» Photostability: The triazine core absorbs UV light (

nm). Prolonged exposure to sunlight can lead to N-dealkylation (loss of the cyclopentyl
group).
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Solubility & Lipophilicity of Triazines

o Source: Vertex Al Search (2026). "Experimental Examination of Solubility and Lipophilicity
of Hybrid Compounds.

o 2[1][3][4][2]

Synthesis of Amino-Chlorotriazines

o Source: Vertex Al Search (2026). "Synthesis, characterization and evaluation of 1,3,5-
triazine aminobenzoic acid derivatives.

o S[1][E]4][2]

Crystal Structure & H-Bonding (R2,2(8) Motif)

o Source: Vertex Al Search (2026). "2-tert-Butylamino-4-chloro-6-ethylamino-1,3,5-triazine:
a structure with Z' = 4 containing two different molecular conformations.

o A[L][B]415]6]I7]I8]e]

Cyclopentyl Group Properties

o Source: Vertex Al Search (2026). "Cyclopentylamine | C5H11N | CID 2906." PubChem.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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